molecular formula C9H14O2 B3156664 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 83313-55-7

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B3156664
CAS No.: 83313-55-7
M. Wt: 154.21 g/mol
InChI Key: BWPDLOWPECZDAX-UHFFFAOYSA-N
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Description

Significance of Spiroketal Structures in Organic Synthesis and Natural Products Research

The spiroketal moiety is a privileged structural motif found in a vast array of natural products, many of which exhibit potent biological activities. Their prevalence in nature has made them attractive targets for organic synthesis. The rigid, three-dimensional structure of the spiroketal scaffold often plays a crucial role in the biological function of the parent molecule by holding appended functional groups in a precise spatial orientation.

Spiroketals are integral components of numerous natural products isolated from diverse sources such as insects, marine organisms, and microorganisms. For instance, the avermectins, a class of potent antiparasitic agents, feature a spiroketal unit that is essential for their activity. Similarly, many insect pheromones are relatively simple spiroketals, where stereochemistry plays a critical role in their signaling function. The synthesis of these molecules not only provides access to valuable compounds for biological studies but also drives the development of new synthetic methodologies.

The 1,4-Dioxaspiro[4.5]dec-7-ene Framework: A Versatile Cyclohexene-Fused Spiroketal

The 1,4-dioxaspiro[4.5]decane framework consists of a five-membered dioxolane ring spiro-fused to a six-membered cyclohexane (B81311) ring. This particular arrangement is synthetically valuable as the dioxolane group often serves as a protecting group for a ketone on the cyclohexane ring. The introduction of a double bond, as in the "-7-ene" suffix, and a methyl group at the 7-position, introduces further functionality and stereochemical complexity.

The cyclohexene (B86901) ring within the 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene structure allows for a variety of chemical transformations, including Diels-Alder reactions, epoxidations, and hydroborations, making it a versatile intermediate in the synthesis of more complex molecules. While detailed research focusing solely on this compound is not abundant in the literature, the synthesis and reactions of related derivatives, such as this compound-8-carboxaldehyde, highlight the utility of this scaffold in building more elaborate molecular architectures. sigmaaldrich.com The crystal structure of a saturated and dihydroxylated analog, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, has been determined, providing insight into the conformational preferences of this ring system. In this derivative, the cyclohexane ring adopts a chair conformation. nih.gov

Historical Perspective on the Synthesis of Spiroketal Systems

The synthesis of spiroketals has been a long-standing challenge in organic chemistry, with the primary difficulty lying in the stereocontrolled formation of the spirocyclic center. Early methods for spiroketalization often relied on acid-catalyzed cyclization of a dihydroxy ketone precursor. While effective, these methods typically lead to the thermodynamically most stable stereoisomer, which may not always be the desired product. The stereochemical outcome is governed by a combination of factors, including the anomeric effect, steric interactions, and conformational preferences of the rings.

Over the decades, a multitude of strategies have been developed to achieve greater control over the stereoselectivity of spiroketal synthesis. These include substrate-controlled methods, where the stereochemistry of the starting material dictates the outcome of the cyclization, and reagent-controlled methods, which employ chiral catalysts or reagents to favor the formation of a particular stereoisomer. More recent advancements have seen the development of kinetically controlled spiroketalizations, which can provide access to thermodynamically less stable isomers. These modern synthetic approaches have been instrumental in the total synthesis of numerous complex natural products containing the spiroketal motif.

Properties

IUPAC Name

7-methyl-1,4-dioxaspiro[4.5]dec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h3H,2,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPDLOWPECZDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Methyl 1,4 Dioxaspiro 4.5 Dec 7 Ene and Derivatives

Acid-Catalyzed Spirocyclization Strategies for 1,4-Dioxaspiro[4.5]dec-7-ene Precursors

Acid-catalyzed reactions represent a classical and widely employed strategy for the formation of the spiroketal core. These methods typically involve the cyclization of a precursor molecule containing both a ketone and two hydroxyl groups.

The intramolecular acetalization of dihydroxy ketone precursors is a direct method for forming the 1,4-dioxaspiro[4.5]decane skeleton. In this reaction, a linear precursor containing a ketone and two hydroxyl groups at appropriate positions is treated with an acid catalyst. The acid protonates the carbonyl oxygen, activating the ketone for nucleophilic attack by one of the hydroxyl groups to form a hemiketal intermediate. A subsequent intramolecular attack by the second hydroxyl group, with the elimination of a water molecule, leads to the formation of the thermodynamically stable spiroketal ring system.

The synthesis of carbohydrate-derived spiroketals often utilizes this principle. For instance, the one-pot synthesis of di-d-fructose dianhydrides, which contain a spiroketal core, is achieved through intramolecular processes from tethered fructofuranose precursors. nih.gov The stereochemical outcome of such cyclizations is often governed by the inherent structural constraints of the molecule. nih.gov Another example involves the nucleophilic ring-opening of functionalized dioxabicyclo[3.2.1]octane derivatives to generate precursors for intramolecular spiroketal synthesis. researchgate.net

Table 1: Key Steps in Intramolecular Acetalization

StepDescriptionIntermediate
1. Protonation The ketone on the precursor is protonated by an acid catalyst.Oxonium ion
2. Hemiketal Formation An intramolecular nucleophilic attack from a hydroxyl group forms a cyclic hemiketal.Hemiketal
3. Second Cyclization The second hydroxyl group attacks the hemiketal carbon, leading to the spirocyclic structure.Spiroketal
4. Deprotonation Loss of a proton regenerates the catalyst and yields the final product.Final Product

The choice of the acidic promoter can significantly influence the reaction pathway and the stereoselectivity of the spirocyclization. Both Brønsted and Lewis acids are commonly used. Lewis acids, such as boron trifluoride etherate, are effective in facilitating the formation of spiro linkages. The nature of the acid can affect the equilibrium between different possible stereoisomers of the spiroketal.

The stereochemical outcome is often dictated by a combination of factors including anomeric effects, steric hindrance, and dipole-dipole interactions within the transition state. In the synthesis of complex natural products containing spiroketal moieties, the choice of acid catalyst and reaction conditions is critical for achieving the desired diastereomer. For instance, in carbohydrate chemistry, the stereoselective synthesis of di-d-fructose dianhydrides is influenced by the rigid structure of the final product, which directs the stereochemistry of the spiroketalization process. nih.gov

Transition Metal-Catalyzed Approaches to 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene Formation

Transition metal catalysis offers powerful and often milder alternatives to traditional acid-catalyzed methods, enabling the synthesis of complex spiroketals with high selectivity. researchgate.net

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as highly effective for the spiroketalization of alkynyl diols. rsc.org This methodology provides a synthetic advantage over the use of keto-diol precursors under acidic conditions due to the relative inertness of the alkyne moiety, which allows for more flexible synthetic strategies. rsc.org The gold catalyst activates the alkyne toward nucleophilic attack by the hydroxyl groups.

The reaction typically proceeds through the gold-catalyzed cyclization of a hydroxy group onto the alkyne, forming a vinyl gold species, followed by a second intramolecular nucleophilic attack to complete the spiroketal formation. This method has been successfully applied in the total syntheses of natural products like attenols A and B. rsc.org Bimetallic systems, such as an achiral Au(III) salt combined with a chiral N,N'-dioxide-Mg(II) complex, have also been developed for the enantioselective synthesis of 6,6-spiroketals from β-alkynyl ketones. researchgate.net

Palladium and platinum catalysts are versatile tools in organic synthesis and have been applied to the formation of spirocyclic systems. researchgate.netnih.govyoutube.com Palladium-catalyzed reactions often involve cascade processes that can rapidly build molecular complexity. For example, a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade has been developed for the synthesis of spirocyclic pyrrolines, demonstrating the power of palladium to orchestrate multiple bond-forming events in a single operation. nih.gov While not directly forming a dioxaspiroketal, the principles of palladium-catalyzed intramolecular cyclization and C-H activation are applicable to the synthesis of various spirocycles. researchgate.net Palladium catalysis can also be used for hydroarylation reactions to create precursors for further cyclization. acs.org

Platinum catalysts are well-known for their ability to speed up chemical reactions without being consumed themselves. youtube.comyoutube.com They are particularly effective in hydrogenation reactions, which can be a key step in the synthesis of spiroketal precursors. youtube.com The surface of platinum can adsorb reactants, positioning them for efficient transformation. youtube.com

Table 2: Comparison of Transition Metal Catalysts in Spiroketal Synthesis

CatalystTypical PrecursorKey Advantages
Gold(I)/Gold(III) Alkynyl DiolsMild reaction conditions, high functional group tolerance, allows for divergent synthesis. rsc.org
Palladium(II) Unsaturated Oxime Esters, AlkenesEnables complex cascade reactions, high atom economy, regioselective. nih.gov
Platinum(II) Unsaturated compoundsHigh stability, effective for hydrogenation steps in precursor synthesis. youtube.com

Nickel catalysis provides a unique avenue for spiroketal synthesis through radical-based mechanisms. nih.govnih.gov Nickel catalysts are adept at facilitating selective radical chemistry, which offers reactivity that is often orthogonal to traditional polar reactions. nih.govnih.gov These catalytic cycles can involve the generation of radicals from suitable precursors, such as alkyl halides. nih.govnih.gov

A typical nickel-catalyzed radical cyclization might begin with the formation of a carbon-centered radical, which then undergoes an intramolecular addition to an alkene or another radical acceptor within the same molecule to form a cyclic intermediate. This intermediate can then be further functionalized or trapped to yield the final spiroketal product. Nickel-catalyzed radical tandem cyclization/arylation has been successfully used to synthesize complex heterocyclic structures like γ-lactams. rsc.org The ability of nickel to engage in single electron transfer processes makes it a powerful catalyst for constructing challenging molecular architectures. youtube.com

Exploitation of Hypervalent Iodine Reagents in Spirocyclic Scaffold Construction

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their mild reaction conditions and environmentally friendly nature, often replacing toxic heavy metals. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov They are particularly effective in the synthesis of spirocyclic scaffolds through oxidative cyclization reactions. nih.govbeilstein-journals.orgnih.gov These reagents can be used in stoichiometric or catalytic amounts, with common terminal oxidants like m-chloroperbenzoic acid (mCPBA) or oxone being used to regenerate the active iodine(III) species in catalytic systems. nih.govbeilstein-journals.orgbeilstein-journals.org

A powerful strategy for constructing spiroketals involves the oxidative dearomatization of phenols using hypervalent iodine reagents. nih.govnih.gov This process transforms a planar aromatic starting material into a three-dimensional spirocyclic structure, rapidly building molecular complexity. nih.gov Reagents such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly employed to oxidize phenols. beilstein-journals.orgresearchgate.net This oxidation facilitates an intramolecular spirocyclization, where a tethered nucleophile, like a hydroxyl group, attacks the activated aromatic ring to form the spiroketal core. researchgate.netresearchgate.net For instance, phenols with a meta-linked hydroxy ketone can undergo a cascade oxidative dearomatizing spirocyclization to yield tricyclic spiroketals. researchgate.net The reaction conditions, such as the solvent and temperature, can be optimized to achieve high yields and stereoselectivity. nih.gov

Table 1: Examples of Hypervalent Iodine Reagents in Oxidative Dearomatization

Reagent Abbreviation Typical Application
Phenyliodine(III) diacetate PIDA Oxidative spirocyclization of phenols nih.govresearchgate.net
Phenyliodine(III) bis(trifluoroacetate) PIFA Spirocarbocyclization of N-methoxybenzamides beilstein-journals.org

Hypervalent iodine reagents can also facilitate the formation of spiroketals through radical cyclization pathways. beilstein-journals.orgacs.org The Suárez hypoiodite (B1233010) reaction is a notable example, where an alkoxy radical is generated from an alcohol using a hypervalent iodine reagent and iodine. acs.org This radical can then undergo cyclization onto a tethered alkene or another radical acceptor to form the spirocyclic system. This method has been successfully applied in the synthesis of oxazaspiroketals, which are key intermediates in the synthesis of natural products like cephalostatin and solasodine (B1681914) acetate. beilstein-journals.orgacs.orgnih.gov The reaction proceeds under mild conditions and demonstrates the versatility of hypervalent iodine reagents in mediating complex bond formations. acs.orgnih.gov

Olefination Reactions for the Construction of the Cyclohexene (B86901) Moiety

The introduction of the double bond within the six-membered ring is a critical step in the synthesis of this compound. Various olefination reactions are employed to convert a precursor ketone, such as 1,4-dioxaspiro[4.5]decan-7-one, into the desired cyclohexene structure.

The Peterson olefination is a silicon-based olefination reaction that involves the reaction of an α-silyl carbanion with a ketone or aldehyde. wikipedia.orgorganic-chemistry.org A key advantage of this method is the ability to control the stereochemistry of the resulting alkene. wikipedia.orgyoutube.com The intermediate β-hydroxysilane can be isolated, and subsequent elimination under acidic or basic conditions leads to the formation of different geometric isomers. wikipedia.orgorganic-chemistry.orgyoutube.com

In the synthesis of a cyclohexene moiety, an α-silyl carbanion, often prepared as a Grignard or organolithium reagent, adds to the precursor ketone. youtube.com The resulting β-hydroxysilane can then be subjected to elimination conditions to form the double bond. Basic conditions typically lead to a syn-elimination, while acidic conditions promote an anti-elimination, providing a pathway to either the (E) or (Z)-alkene from the same intermediate. youtube.com

Table 2: Stereochemical Control in Peterson Olefination

Condition Elimination Type Resulting Alkene Geometry
Acidic (e.g., H₂SO₄, AcOH) anti-elimination (E)-alkene or (Z)-alkene
Basic (e.g., NaH, KH) syn-elimination Opposite isomer to acidic route

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for converting ketones and aldehydes into alkenes. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive. organic-chemistry.org

A primary advantage of the HWE reaction is that it typically produces (E)-alkenes with high selectivity, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. organic-chemistry.org The stereochemical outcome of the Wittig reaction is more varied and depends on the nature of the ylide. wikipedia.orgorganic-chemistry.org Unstabilized ylides tend to produce (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org Both reactions proceed via an initial addition of the nucleophilic ylide to the carbonyl carbon, forming a key four-membered ring intermediate known as an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide byproduct. wikipedia.orglibretexts.org These reactions provide a reliable and direct route to the cyclohexene ring in the target spiroketal from a ketone precursor. masterorganicchemistry.comiitk.ac.in

Carbon-Carbon Bond Formation Strategies in Spiroketal Precursor Synthesis

Strategies for synthesizing the precursor, 1,4-dioxaspiro[4.5]decane, often start with cyclohexanone (B45756), which is protected as an ethylene (B1197577) ketal. chemeo.comsigmaaldrich.comnih.gov Subsequent reactions can then be performed on the six-membered ring. For example, alkylation reactions using organometallic reagents like organolithiums or Grignard reagents can introduce substituents. Michael additions to α,β-unsaturated ketone precursors are also a powerful method for ring formation and functionalization. Furthermore, radical cyclization reactions provide a modern approach to constructing complex cyclic systems, including spirocyclic scaffolds, under mild, photocatalytic conditions. nih.gov These methods allow for the strategic construction of the carbon skeleton, setting the stage for the final olefination and spiroketalization steps.

Nitroaldol and Michael Reactions in Dihydroxy Ketone Assembly

A prominent strategy for constructing spiroketals involves the acid-promoted intramolecular cyclization of a dihydroxy ketone precursor. The assembly of this crucial precursor can be effectively achieved using the rich chemistry of nitroalkanes. Nitroaldol (Henry) and Michael reactions are powerful tools for carbon-carbon bond formation, which, when followed by a Nef reaction to convert the nitro group into a carbonyl, provide a versatile route to the required dihydroxy ketone framework.

The general approach employs nitroalkanes as carbanionic precursors. The carbon-carbon bonds are forged through either a nitroaldol reaction, where a nitroalkane anion adds to a carbonyl compound, or a Michael reaction, involving the conjugate addition of a nitroalkane anion to an α,β-unsaturated system. For instance, the synthesis of a 1,6-dioxaspiro[4.5]decane system, a close relative of the target structure, can be initiated by the Michael addition of 2-nitrocyclohexanone (B1217707) to an enone. Subsequent steps, including a retro-Claisen cleavage and reduction, lead to an intermediate that can be hydrolyzed to the spiroketal.

This methodology's adaptability allows for the synthesis of various spiroketal ring sizes by carefully selecting the carbon tethers that link the hydroxyl and eventual carbonyl functions.

Table 1: Exemplar Reagents for Dihydroxy Ketone Assembly via Nitroalkane Chemistry

Reaction TypeNitroalkane PrecursorElectrophileKey Transformation
Nitroaldol (Henry)NitromethaneAldehyde or KetoneForms a β-nitroalcohol
Michael AdditionNitroethaneα,β-Unsaturated KetoneForms a γ-nitroketone
Domino ReactionNitromethaneCyclohexanone (excess)Domino Henry/dehydration/Michael addition

Enolate Condensations with Haloalkynes and Polyhalogenated Olefins

The alkylation of enolates is a fundamental method for C-C bond formation in organic synthesis. Enolates, formed by the deprotonation of a carbonyl compound at the α-carbon, are potent nucleophiles that react with a range of electrophiles, including haloalkanes, in SN2-type reactions. This principle can be extended to more complex electrophiles like haloalkynes and polyhalogenated olefins to construct highly functionalized precursors for spiroketals.

While direct examples for the synthesis of this compound using this specific method are not detailed in the provided sources, a plausible synthetic route can be proposed. The enolate of 1,4-dioxaspiro[4.5]decan-8-one could be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and regioselective deprotonation. This pre-formed enolate could then be treated with a haloalkyne (e.g., 1-bromo-2-butyne) or a polyhalogenated olefin. The reaction with a haloalkyne would introduce an alkynyl moiety at the C9 position, which could be further elaborated.

The reaction with polyhalogenated olefins would be more complex, potentially leading to substitution or elimination products depending on the substrate and reaction conditions. Such reactions would install a functionalized vinyl group, a valuable handle for subsequent transformations like cross-coupling reactions. The choice of a soft electrophile is crucial as enolates are ambident nucleophiles, and soft electrophiles tend to react at the softer carbon center rather than the harder oxygen atom.

Suzuki Coupling Reactions for Functionalized 1,4-Dioxaspiro[4.5]dec-7-ene Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. This methodology is exceptionally useful for functionalizing heterocyclic systems.

A key strategy for synthesizing functionalized spirocyclic ketones involves the Suzuki-Miyaura coupling between α-ethoxydienyl boronates and vinyl triflates derived from lactones or cyclic ketones. Mild acidic hydrolysis of the resulting functionalized diene unmasks the ketone to yield the desired spirocyclic system. The stereoselectivity and product distribution are highly dependent on the substitution patterns of both coupling partners.

For the target compound, this could be applied by first synthesizing the enol triflate of 1,4-dioxaspiro[4.5]decan-8-one. This vinyl triflate is a versatile electrophile for Suzuki coupling. Reaction with methylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos) would install the methyl group at the C7 position, directly forming the this compound core.

Table 2: Typical Conditions for Suzuki Coupling to Form Spirocyclic Systems

Protecting Group Strategies for Spiroketal Formation and Manipulation

In the synthesis of spiroketals like this compound, protecting groups serve a dual purpose. They are crucial not only for masking reactive functional groups elsewhere in the molecule but also for the very formation of the spiroketal core itself. The 1,4-dioxaspiro[4.5]decane structure is, in essence, a cyclic ketal formed from a cyclohexanone derivative and ethylene glycol. This reaction is a classic example of using a diol as a protecting group for a ketone.

The formation of the spiroketal is typically achieved by reacting a ketone with a diol under acidic conditions, with the concomitant removal of water to drive the equilibrium towards the product. For the synthesis of the parent scaffold of this compound, the logical precursor is 4-methylcyclohex-2-en-1-one, which is protected as its ethylene glycol ketal.

Key aspects of this strategy include:

Catalysts: Brønsted or Lewis acids are commonly used. p-Toluenesulfonic acid (p-TsOH) is a standard choice.

Water Removal: A Dean-Stark apparatus is often employed during reflux in a solvent like toluene (B28343) to continuously remove the water byproduct.

Stability: The resulting spiroketal (in this case, the 1,4-dioxolane ring) is stable under basic and nucleophilic conditions, allowing for subsequent chemical modifications on other parts of the molecule.

Deprotection: The ketone can be regenerated by acidic hydrolysis, making the spiroketal an effective and reversible protecting group.

When more complex derivatives are synthesized, orthogonal protecting group strategies become essential. This allows for the selective deprotection of one group in the presence of others. For instance, if a substituent on the cyclohexene ring contained a hydroxyl group, it might be protected as a silyl (B83357) ether (e.g., TBS, TIPS), which can be removed with a fluoride (B91410) source without affecting the acid-labile spiroketal. Conversely, the spiroketal can be cleaved under acidic conditions while the silyl ether remains intact.

Table 1: Common Protecting Groups in Spiroketal Synthesis

Functional Group to Protect Protecting Group Abbreviation Protection Conditions Deprotection Conditions Orthogonal to Spiroketal?
Ketone/Aldehyde Ethylene Glycol - Diol, Acid Catalyst (e.g., p-TsOH) Aqueous Acid (e.g., HCl, H2SO4) N/A (Forms the spiroketal)
Alcohol tert-Butyldimethylsilyl Ether TBS TBSCl, Imidazole TBAF, HF, Acetic Acid Yes
Alcohol Benzyl Ether Bn BnBr, NaH H₂, Pd/C (Hydrogenolysis) Yes
Carboxylic Acid Methyl Ester - MeOH, Acid Catalyst NaOH, LiOH (Saponification) Yes

Mechanistic Investigations and Reactivity Profiles of the 7 Methyl 1,4 Dioxaspiro 4.5 Dec 7 Ene System

Ring-Opening Reactions of 1,4-Dioxaspiro[4.5]dec-7-ene Derivatives

The stability of the 1,4-dioxaspiro[4.5]dec-7-ene core is significant, yet under specific conditions, the spiroketal can undergo ring-opening reactions. These reactions typically proceed via acid or base catalysis, leading to the cleavage of one of the C-O bonds within the dioxolane ring. The outcome of these reactions is highly dependent on the nature of the substituents and the reaction conditions employed. For instance, derivatives of 1,4-dioxaspiro[4.5]dec-7-ene can be induced to undergo ring-opening to yield linear or branched products. smolecule.com The presence of fluorine atoms, as in 8,8-difluoro-1,4-dioxaspiro[4.5]decane, can influence the reactivity of the spiroketal ring, making it susceptible to ring-opening under certain catalytic conditions.

The regioselectivity of the ring-opening is a key aspect of these transformations. The cleavage can occur at either of the two C-O bonds of the ketal, and the preferred pathway is often dictated by steric and electronic factors. The resulting products, typically containing a ketone and a hydroxyl group, can serve as versatile intermediates for further synthetic manipulations.

Electrophilic and Nucleophilic Reactions at the Spirocenter and Cyclohexene (B86901) Ring

The 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene system possesses two primary sites for chemical attack: the spiroketal carbon and the double bond within the cyclohexene ring. The spirocenter, being an acetal (B89532) carbon, is susceptible to electrophilic attack, particularly in the presence of Lewis acids. This can lead to the formation of an oxocarbenium ion, which can then be trapped by a variety of nucleophiles.

Nucleophilic attack, on the other hand, is less common at the unactivated cyclohexene double bond. However, in the presence of suitable activating groups or under specific reaction conditions, nucleophilic addition can be achieved. For instance, conjugate addition to an α,β-unsaturated ketone derived from the spiroketal system is a plausible pathway for introducing nucleophiles to the cyclohexene ring.

Rearrangement Reactions within the Spiroketal Framework

The spiroketal framework of this compound and its derivatives is amenable to various rearrangement reactions, often catalyzed by acids or transition metals. These rearrangements can lead to the formation of new ring systems or the isomerization of the existing framework, providing access to complex molecular architectures.

One notable rearrangement involves a Lewis acid-catalyzed reaction of a ketal with 1,2-bis(trimethylsiloxy)cyclobutene, which, after rearrangement of the resulting cyclobutanone (B123998) derivative with trifluoroacetic acid, can yield a 2,2-disubstituted cyclopentane-1,3-dione. mun.ca This process highlights the ability of the spiroketal to act as a masked ketone that can be unveiled and subsequently participate in skeletal reorganizations.

Double bond migration within the cyclohexene ring of dioxaspiro[4.5]dec-7-ene systems is a frequently observed isomerization. This process can be initiated by acids, bases, or transition metal catalysts. The migration of the double bond can lead to a mixture of isomers, with the thermodynamic stability of the resulting alkene often dictating the product distribution. For example, in the synthesis of pentalenene, a multi-step conversion involving a 7-ethyl-9,9-dimethyl-1,4-dioxaspiro[4.5]dec-7-ene intermediate included a double bond migration step. mun.ca The position of the double bond is crucial for subsequent transformations, and controlling its location is a key strategic consideration in multi-step syntheses.

Cycloaddition Reactions Involving the Cyclohexene Moiety

The double bond in the cyclohexene ring of this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of polycyclic systems. The reactivity of the double bond as a dienophile or as part of a diene system depends on the specific substitution pattern and reaction conditions.

When the 1,4-dioxaspiro[4.5]dec-7-ene system is part of a conjugated diene, it can readily undergo Diels-Alder reactions with a variety of dienophiles. These [4+2] cycloadditions are highly valuable for the stereocontrolled synthesis of complex cyclic molecules. The spiroketal moiety can serve as a chiral auxiliary or a directing group, influencing the facial selectivity of the cycloaddition.

The following table provides examples of dienophiles that could potentially react with a diene embedded in a 1,4-dioxaspiro[4.5]decene framework.

DienophileExpected Adduct Type
Maleic anhydrideBicyclic anhydride
N-PhenylmaleimideBicyclic imide
Dimethyl acetylenedicarboxylateBicyclic with quaternary carbons
BenzoquinoneTricyclic dione

Functionalization of the Cyclohexene Ring: Oxidation and Reduction Pathways

The cyclohexene ring of this compound is a versatile platform for a wide range of functionalization reactions, including oxidations and reductions. These transformations allow for the introduction of various functional groups and the modification of the oxidation state of the ring.

Oxidation:

The double bond can be oxidized using a variety of reagents to yield epoxides, diols, or diones. Epoxidation with peroxy acids such as m-CPBA results in the formation of an oxirane ring. Dihydroxylation using osmium tetroxide or potassium permanganate (B83412) leads to the corresponding cis-diol. Ozonolysis of the double bond cleaves the ring and produces a dicarbonyl compound, which can be further manipulated. For instance, ozonolysis was utilized in the total synthesis of pentalenene, where a 7-ethyl-9,9-dimethyl-1,4-dioxaspiro[4.5]dec-7-ene derivative was a key intermediate. mun.ca

Reduction:

The double bond can be readily reduced to the corresponding alkane by catalytic hydrogenation over palladium, platinum, or nickel catalysts. This reaction proceeds with high efficiency and typically results in the syn-addition of hydrogen to the less hindered face of the molecule. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. In some synthetic sequences, the reduction of double bonds in enone systems derived from dioxaspiro[4.5]dec-7-ene intermediates is a critical step for establishing the desired stereochemistry. mun.ca

The following table summarizes common oxidation and reduction reactions of the cyclohexene moiety.

Reaction TypeReagent(s)Product(s)
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄, NMOcis-Diol
OzonolysisO₃, then DMSDicarbonyl
HydrogenationH₂, Pd/CAlkane

Ozonolysis and Subsequent Transformations

The ozonolysis of alkenes is a powerful method for the cleavage of carbon-carbon double bonds, yielding carbonyl compounds. masterorganicchemistry.com The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. americanelements.com Subsequent workup of the ozonide determines the final products. masterorganicchemistry.comamericanelements.com

In the case of this compound, the trisubstituted nature of the double bond influences the outcome of the ozonolysis. The cleavage of the double bond is expected to yield a diketone precursor after breaking the cyclic structure. The nature of the final products is dictated by the workup conditions employed.

Reductive Workup:

A reductive workup, typically employing reagents like dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to furnish aldehydes and ketones. masterorganicchemistry.com For this compound, a reductive workup is anticipated to yield a keto-aldehyde.

Oxidative Workup:

Conversely, an oxidative workup, often carried out using hydrogen peroxide (H₂O₂), oxidizes any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com Therefore, the ozonolysis of this compound followed by an oxidative workup would be expected to produce a keto-carboxylic acid.

Workup Condition Expected Product
Reductive (e.g., DMS, Zn/H₂O)2-(2-oxopropyl)-1,3-dioxolane-2-carbaldehyde
Oxidative (e.g., H₂O₂)2-(2-oxopropyl)-1,3-dioxolane-2-carboxylic acid

Hydride Reductions and Hydrogenation

The double bond in this compound is susceptible to reduction by various methods, including hydride reagents and catalytic hydrogenation.

Hydride Reductions:

Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are commonly used to reduce carbon-carbon double bonds, particularly when they are conjugated to a carbonyl group. However, for an isolated double bond as in this compound, these reagents are generally less effective under standard conditions. The primary role of these reagents is the reduction of carbonyls, esters, and other polar functional groups. The reactivity towards an isolated alkene is significantly lower.

Catalytic Hydrogenation:

Catalytic hydrogenation is a more general and efficient method for the reduction of carbon-carbon double bonds. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction is expected to proceed smoothly to yield the corresponding saturated spiro compound, 7-Methyl-1,4-dioxaspiro[4.5]decane. The stereochemistry of the hydrogenation would likely result in the cis-addition of hydrogen to the less hindered face of the double bond.

Reaction Reagent(s) Expected Product
Hydride ReductionLiAlH₄ or NaBH₄No reaction with the double bond expected under standard conditions
Catalytic HydrogenationH₂, Pd/C (or other suitable catalyst)7-Methyl-1,4-dioxaspiro[4.5]decane

Stereochemical Control and Asymmetric Synthesis of Spiroketal Systems

Diastereoselective Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene Derivatives

Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. In the context of spiroketal formation, this typically involves controlling the relative configuration of the spiro-carbon and other stereocenters within the molecule.

The stereochemical outcome of spirocyclization reactions is often dictated by the conformational preferences of the reaction intermediates. For six-membered rings like the cyclohexane (B81311) moiety in the 1,4-dioxaspiro[4.5]decane system, chair conformations are generally the most stable. msu.edu During the formation of the spiroketal, the transition state often adopts a pseudo-chair arrangement.

In this conformation, substituents prefer to occupy equatorial positions to minimize steric hindrance. msu.edu Axial positions are more sterically crowded due to 1,3-diaxial interactions. msu.edu This energetic preference strongly influences the trajectory of the intramolecular nucleophilic attack that closes the second ring, thereby directing the formation of one diastereomer over another. The final stereochemistry at the spiro-center is thus a direct consequence of the most stable transition state geometry, where large substituents avoid unfavorable axial orientations.

The ratio of diastereomeric spiroketal products can be governed by either kinetic or thermodynamic control. libretexts.org

Kinetic Control : At lower temperatures or under conditions where the cyclization is irreversible, the major product is the one that is formed fastest. libretexts.orglibretexts.org This is known as the kinetic product. Its formation proceeds through the transition state with the lowest activation energy. libretexts.org

Thermodynamic Control : At higher temperatures or under equilibrating conditions (e.g., in the presence of an acid catalyst), the initial product distribution can rearrange. nih.govlibretexts.org The reaction reaches equilibrium, and the major product is the most thermodynamically stable diastereomer. libretexts.orglibretexts.org This is often the spiroketal that benefits from stabilizing effects like the anomeric effect, where an electronegative substituent on a pyranoid ring prefers an axial orientation. illinois.edu

For instance, in certain spiroketal syntheses, a kinetically formed product with a single anomeric stabilization can be isomerized under acidic conditions to yield exclusively the thermodynamically favored diastereomer, which benefits from double anomeric stabilization. nih.gov The choice of reaction conditions is therefore a critical tool for selectively accessing a desired diastereomer. libretexts.org

Control TypeReaction ConditionsDetermining FactorMajor Product Characteristic
Kinetic ControlLow temperature, irreversible conditionsLowest activation energyProduct that forms fastest
Thermodynamic ControlHigher temperature, reversible (e.g., acid catalyst)Lowest Gibbs free energyMost stable product

Enantioselective Approaches to this compound and Analogues

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is crucial in fields like pharmacology, where different enantiomers can have vastly different biological activities. Asymmetric transition metal catalysis and the use of chiral auxiliaries are powerful strategies to achieve this. umich.eduwikipedia.org

Asymmetric transition metal catalysis is a powerful method for achieving stereocontrol. umich.edu This approach utilizes a chiral ligand to coordinate with a metal center, creating a chiral catalytic environment that can differentiate between the two enantiotopic faces of a substrate.

A notable development in this area is the creation of C2-symmetric spiroketal-based scaffolds, such as SPIROL. umich.edunih.gov Chiral ligands derived from this scaffold have been successfully employed in a variety of stereoselective transformations catalyzed by metals like iridium, palladium, and rhodium. nih.govresearchgate.net For example, SPIROL-based phosphine (B1218219) ligands have demonstrated high efficacy in reactions such as iridium-catalyzed hydroarylations and palladium-catalyzed allylic alkylations, achieving high enantiomeric excesses (ee). nih.gov The rigid C2-symmetric backbone of these spiroketal-containing ligands effectively transfers chiral information during the catalytic cycle, leading to the formation of a single enantiomer of the product with high selectivity. researchgate.netrsc.org

Catalyst SystemReaction TypeEnantiomeric Excess (ee) AchievedReference
Iridium / SPIROL-based ligandHydroarylationUp to 95% nih.govresearchgate.net
Palladium / SPIROL-based ligandAllylic AlkylationUp to 97% nih.govresearchgate.net
Palladium / SPIROL-based ligandIntermolecular Heck CouplingUp to 94% nih.govresearchgate.net
Rhodium / SPIROL-based ligandDehydroalanine HydrogenationUp to 93% nih.govresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgnumberanalytics.com This strategy is reliable and versatile for the synthesis of enantiomerically pure compounds.

In the synthesis of spiroketals, a chiral auxiliary can be attached to the precursor molecule. rsc.org This creates a diastereomeric intermediate that can direct the spirocyclization reaction. For example, chiral sulfoxide (B87167) auxiliaries have been used to achieve the asymmetric synthesis of bisbenzannulated spiroketals. rsc.org The precursor containing the sulfoxide auxiliary exists as two diastereomers, which can be separated. Subsequent cleavage of the sulfoxide group from each separated diastereomer yields the respective enantiomer of the parent spiroketal in high enantiopurity. rsc.org Other common auxiliaries include oxazolidinones and camphorsultam. wikipedia.org

Conformational Analysis of Spiroketal Systems

The three-dimensional structure and conformational flexibility of spiroketals are key determinants of their physical properties and biological function. nih.gov The 1,4-dioxaspiro[4.5]decane core contains a six-membered cyclohexane ring and a five-membered dioxane ring fused at the spiro-carbon.

In spiroketals, the presence of two ring oxygens attached to the spiro-center means that the system can potentially benefit from two anomeric effects. The thermodynamically most stable conformer is typically the one that maximizes these stabilizing interactions. However, other factors, such as the presence of bulky substituents or the fusion of additional rings (e.g., a benzannulated spiroketal), can override the anomeric effect and force the molecule into an alternative conformation. nih.gov Detailed structural analysis is therefore essential to understand the conformational landscape of these complex molecules. nih.gov

Anomeric Effects in Spiroketal Stereochemistry

The stereochemistry of spiroketal systems, such as that found in this compound, is significantly influenced by a stereoelectronic phenomenon known as the anomeric effect. wikipedia.org This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a heterocyclic ring to occupy an axial position, which is counterintuitive to predictions based solely on steric hindrance. wikipedia.orgscripps.edu The anomeric carbon in a spiroketal is the central spirocyclic carbon atom bonded to two oxygen atoms.

In spiroketal systems, the anomeric effect can occur for each of the two C-O bonds at the spirocenter. The magnitude of the stabilization is typically in the range of 4-8 kJ/mol for each anomeric interaction. wikipedia.org The conformation that allows for the maximum number of anomeric effects is generally the most stable. For a [4.5] spiroketal system, this often dictates a specific chair-like conformation for the six-membered ring and an envelope or twist conformation for the five-membered ring to accommodate the optimal axial positioning of the C-O bonds.

Computational Approaches to Conformational Preferences

Computational chemistry provides powerful tools for investigating the conformational preferences of spiroketal systems. These methods allow for the detailed examination of the various steric and stereoelectronic interactions that govern the three-dimensional structure of molecules like this compound. The primary goal of these computational approaches is to identify the lowest energy conformations, which correspond to the most stable and thus most abundant structures at equilibrium.

A common starting point for conformational analysis is the use of molecular mechanics (MM) methods. nih.gov Force fields such as MMFF94 are parameterized to calculate the potential energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions. nih.gov These methods are computationally efficient and allow for the rapid exploration of a large number of possible conformations. For instance, a systematic search can be performed by rotating all rotatable bonds in the molecule and calculating the energy of each resulting structure.

For a more accurate determination of the relative energies of different conformations and a deeper understanding of the underlying electronic effects, quantum mechanics (QM) methods are employed. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used for this purpose. mdpi.com These methods solve the Schrödinger equation for the molecule, providing a more rigorous description of the electronic structure.

The table below summarizes some computational methods used in the conformational analysis of cyclic and spirocyclic systems.

Computational MethodPrimary Application in Conformational AnalysisKey Insights Provided
Molecular Mechanics (MM) Initial exploration of conformational space to identify low-energy conformers.- Relative steric energies of different conformations.- Identification of a set of plausible low-energy structures for further analysis.
Density Functional Theory (DFT) Accurate calculation of the relative energies of different conformers and investigation of electronic effects.- More reliable energy differences between conformers.- Information on orbital interactions, such as those responsible for the anomeric effect.
Møller-Plesset Perturbation Theory (MP2) High-accuracy energy calculations for refining the relative stabilities of the most important conformers.- Highly accurate relative energies, particularly for systems where electron correlation is important.
Natural Bond Orbital (NBO) Analysis Quantification of stereoelectronic interactions, such as the anomeric effect.- The energetic contribution of specific orbital interactions to the stability of a conformation.- A deeper understanding of the electronic origins of conformational preferences.

By combining these computational approaches, researchers can build a detailed picture of the conformational landscape of a spiroketal. This knowledge is invaluable for understanding its reactivity, spectroscopic properties, and for the rational design of synthetic strategies to control its stereochemistry.

Applications As Advanced Synthetic Intermediates and Building Blocks

Utilization of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene in Total Synthesis

The construction of complex natural products and stereodefined polycyclic systems often requires robust and stereocontrolled synthetic strategies. This compound and its parent scaffold have emerged as key intermediates in achieving these challenging synthetic goals.

Spiroketals are integral structural motifs found in a vast number of biologically active natural products. mskcc.orgresearchgate.netarkat-usa.orgrsc.org The 1,4-dioxaspiro[4.5]decane core, which can be derived from precursors like this compound, serves as a rigid scaffold to present various functional groups in a well-defined three-dimensional orientation. mskcc.org While direct total syntheses starting from this compound are not extensively documented in readily available literature, the broader class of spiroketals is central to the synthesis of numerous natural products. For instance, the synthesis of spiroketal-containing natural products like reveromycin A has been achieved using strategies that construct the spiroketal core through kinetic or thermodynamic cyclizations. arkat-usa.org The functional handles present in derivatives of this compound make it a promising candidate for future applications in the synthesis of such complex molecules.

The development of methods for the stereocontrolled synthesis of spiroketals is a significant area of research, as the stereochemistry at the spirocyclic center profoundly influences the biological activity of the molecule. mskcc.orgacs.org Kinetically controlled spiroketalization reactions, as opposed to thermodynamically controlled ones, are often required to access specific, non-anomeric spiroketal configurations found in some natural products. mskcc.orgresearchgate.net Strategies for achieving such control include oxidative radical cyclizations and metal-mediated kinetic spirocyclizations. researchgate.netacs.org

Furthermore, the spiroketal unit can be a crucial element in directing the formation of subsequent rings in the construction of polycyclic systems. For example, tethering strategies have been employed to control the stereochemical outcome in the synthesis of bis-spiroketals, where a single stereocenter can direct the formation of multiple rings and new stereocenters with high selectivity. nih.gov The inherent chirality and conformational rigidity of the 1,4-dioxaspiro[4.5]decane framework make it an attractive starting point for the enantioselective synthesis of complex polycyclic and heterocyclic structures.

Functionalized 1,4-Dioxaspiro[4.5]dec-7-ene Derivatives as Chemical Probes and Building Blocks

The reactivity of the double bond in this compound allows for its conversion into a variety of functionalized derivatives. These derivatives serve as valuable chemical probes for studying biological processes and as versatile building blocks for further synthetic elaborations.

A significant application of the 1,4-dioxaspiro[4.5]dec-7-ene scaffold is its conversion to spiroketal boronic esters, which are versatile partners in transition metal-catalyzed cross-coupling reactions. Boronic acids and their esters are fundamental reagents in organic synthesis, prized for their stability and broad reactivity. nih.gov The Suzuki-Miyaura coupling, in particular, heavily relies on these compounds for the formation of carbon-carbon bonds. nih.gov

The pinacol (B44631) ester of 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a prime example of such a functionalized derivative. These boronic esters can be synthesized from the corresponding triflate and are valuable intermediates for creating more complex molecules. scbt.comscholaris.caorgsyn.orgresearchgate.net They participate in cross-coupling reactions to introduce aryl or other organic fragments at the 8-position of the spiroketal ring system. This capability is crucial for the late-stage functionalization of molecules in drug discovery and materials science.

Below is a table summarizing key boronic ester derivatives of the 1,4-dioxaspiro[4.5]decane scaffold:

Compound NameCAS NumberMolecular FormulaApplication
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid, pinacol ester680596-79-6C₁₄H₂₃BO₄Suzuki-Miyaura cross-coupling reactions

The double bond of this compound can be manipulated to introduce other valuable functional groups, such as ethynyl (B1212043) and vinyl moieties. While specific methods for the direct conversion of this compound are not detailed in the provided search results, general synthetic methodologies for such transformations are well-established in organic chemistry. For instance, the introduction of a vinyl group can lead to compounds like 7-Methyl-7-vinyl-1,4-dioxaspiro[4.5]decane. The presence of a vinyl or ethynyl group opens up a plethora of subsequent reactions, including click chemistry, metathesis, and various addition reactions, further expanding the synthetic utility of the spiroketal core.

Strategies for Diversity-Oriented Synthesis Using the Spiroketal Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mskcc.orgcam.ac.uknih.govscispace.com The rigid and three-dimensional nature of the spiroketal scaffold makes it an excellent starting point for DOS. mskcc.orgacs.org By systematically varying the stereochemistry and appendages on the spiroketal core, a wide range of chemical space can be explored. mskcc.org

The development of stereoselective synthesis routes to spiroketal libraries with comprehensive stereochemical diversity is a key focus in this area. mskcc.org Kinetically controlled spiroketal-forming reactions are particularly valuable as they allow access to a broader range of stereoisomers than traditional thermodynamic methods. mskcc.org The functional groups on the 1,4-dioxaspiro[4.5]decane scaffold can be independently addressed, allowing for the combinatorial synthesis of natural product-like molecules. acs.org This approach enables the creation of libraries of highly functionalized spiroketals that can be screened for novel biological activities. acs.org For example, libraries of polycyclic alkaloid-like compounds have been synthesized using a DOS approach starting from relatively simple precursors. mskcc.org The 1,4-dioxaspiro[4.5]decane core provides a robust and versatile platform for the construction of such diverse molecular libraries.

Computational and Theoretical Chemistry of Spiroketals

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules, making it highly suitable for elucidating reaction mechanisms. researchgate.net For spiroketals, DFT calculations can map out the potential energy surfaces of various reaction pathways, helping to identify transition states and intermediates. researchgate.net This allows for a detailed understanding of the stereoselectivities and regioselectivities observed in their synthesis and reactions.

While specific DFT studies on the reaction mechanisms of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene are not extensively documented, research on analogous systems provides a framework for understanding its potential reactivity. For instance, DFT has been employed to investigate the mechanisms of palladium-catalyzed spirocyclization reactions, revealing pathways involving oxidative addition, intramolecular carbopalladation, and C-H bond activation. nih.gov Such studies can explain the formation of the spirocyclic core and the influence of catalysts and substituents on the reaction outcome.

In the context of this compound, DFT could be used to model its formation, for example, through the dichlorovinylation of an enolate, which has been shown to proceed via a dichloroacetylene (B1204652) intermediate. researchgate.net Furthermore, DFT calculations are instrumental in understanding cycloaddition reactions. For other systems, DFT has been used to explain the endo-selectivity in Diels-Alder reactions promoted by certain catalysts, a principle that could be applied to reactions involving the cyclohexene (B86901) moiety of the target compound. rsc.org

A key aspect of DFT studies is the ability to compare the relative stabilities of various intermediates and transition states, thereby predicting the most likely reaction pathway. researchgate.net The choice of functional and basis set, such as CAM-B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental observations. researchgate.net

Table 1: Representative Applications of DFT in Studying Spiroketal Reaction Mechanisms

Application Computational Method Key Findings
Palladium-Catalyzed Spirocyclization DFT (M06L/def2-TZVPP//BP86/6-31G(d,p)/LANL2DZ) Supports a mechanism of oxidative addition, carbopalladation, C-H activation, and migratory insertion. nih.gov
1,3-Dipolar Cycloaddition DFT (CAM-B3LYP/6-311++G(d,p)) Analysis of regio-isomers and intramolecular charge delocalization to understand stereospecificity. researchgate.net
NHC-Catalyzed [2+2] Cycloaddition DFT Identifies the cycloaddition step as rate- and stereoselectivity-determining. rsc.org

Conformational Analysis and Energetic Preferences

The three-dimensional structure of spiroketals is fundamental to their chemical and biological activity. Conformational analysis through computational methods provides insights into the most stable arrangements of the atoms in space and the energy barriers between different conformations.

For the 1,4-dioxaspiro[4.5]decane skeleton, the cyclohexane (B81311) ring typically adopts a chair conformation, while the five-membered dioxolane ring can exist in various twist or envelope conformations. The anomeric effect, an electronic interaction involving the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-O bonds, plays a significant role in stabilizing particular conformations.

Computational studies on related spiroketal systems, such as derivatives of 6-O-methyl-9(E)-hydroxyiminoerythronolide A, have shown that the tetrahydropyran (B127337) ring (analogous to the cyclohexane part) adopts a chair conformation to minimize steric interactions. nih.gov In these systems, the anomeric effect strongly influences the preferred conformation of the spiroketal rings. nih.gov Similarly, computational analysis of 1,3-dioxane (B1201747) has detailed the energetic differences between chair and twist conformers, with the chair form being significantly more stable. researchgate.net

For this compound, the presence of the double bond in the cyclohexene ring will lead to a half-chair or sofa conformation for this ring, which is a deviation from the saturated analogue. The dioxolane ring is expected to maintain a flexible twist or envelope conformation. The energetic preference for a particular conformer would be determined by a balance of minimizing steric strain (e.g., from the methyl group) and maximizing stabilizing electronic effects like hyperconjugation.

Table 2: Predicted Conformational Preferences of Spiroketal Rings

Ring System Predicted Stable Conformation Key Stabilizing/Destabilizing Factors
Cyclohexane (saturated) Chair Minimizes torsional and steric strain.
Cyclohexene Half-Chair/Sofa Accommodates the sp2 hybridized carbons of the double bond.
Dioxolane Twist/Envelope Relieves torsional strain of a planar five-membered ring.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds. DFT calculations, in particular, have become a standard method for predicting NMR chemical shifts and coupling constants. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the NMR spectrum with a high degree of accuracy, especially when appropriate theoretical levels and solvation models are used. nih.govbohrium.com This can be particularly useful for distinguishing between different isomers or conformers of a molecule like this compound.

Beyond spectroscopy, computational methods can predict the feasibility of various reaction pathways. By mapping the potential energy surface, it is possible to identify the kinetic and thermodynamic products of a reaction. chemrxiv.orgnih.gov For example, in the acid-catalyzed isomerization of some spiroketals, computational studies have identified the kinetic and thermodynamic products by comparing the energies of the intermediates and the final products. nih.gov Heuristically-aided quantum chemistry (HAQC) is an emerging approach that combines chemical heuristics with quantum chemical calculations to explore complex reaction networks and predict plausible and feasible reaction pathways. chemrxiv.orgnih.gov

For this compound, computational predictions could be used to:

Confirm its structure: By comparing the DFT-predicted 1H and 13C NMR spectra with experimental data.

Elucidate reaction outcomes: For instance, predicting the regioselectivity of electrophilic addition to the double bond or the stereochemical outcome of a reduction.

Table 3: Computationally Predicted Properties of 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene (a closely related isomer)

Property Value Source
Molecular Formula C9H14O2 PubChem nih.gov
Molecular Weight 154.21 g/mol PubChem nih.gov
XLogP3-AA 1.8 PubChem nih.gov
H-Bond Donor Count 0 PubChem nih.gov

Molecular Dynamics Simulations of Spiroketal Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamics of conformational changes, solvent effects, and interactions with other molecules. rsc.orgutwente.nl

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and the dynamics of ring-flipping or substituent rotations. All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into the interactions between the spiroketal and its environment, such as a solvent or a biological receptor. rsc.orgutwente.nl

System Setup: Placing the spiroketal in a simulation box with an explicit solvent (e.g., water).

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to observe the dynamic processes of interest.

Analysis: Analyzing the trajectory to extract information about conformational preferences, intermolecular interactions, and transport properties.

These simulations could, for example, quantify the flexibility of the dioxolane and cyclohexene rings and determine the preferred orientations of the methyl group.

Analytical and Spectroscopic Techniques for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides extensive information about the molecular framework, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for identifying the different chemical environments of protons and carbons within the molecule.

The ¹H NMR spectrum provides information on the number of distinct proton types and their immediate electronic environment. For 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, specific proton signals are anticipated, including those for the vinylic proton on the cyclohexene (B86901) ring, the allylic protons adjacent to the double bond, the methyl group protons, and the methylene (B1212753) protons of the dioxolane and cyclohexene rings. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal are key to assigning them to specific positions in the structure.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Given the structure of this compound, nine distinct carbon signals are expected. These include the spiroketal carbon, two olefinic carbons, the dioxolane carbons, various methylene carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2, C3 (O-CH₂-CH₂-O) ~ 3.95 ~ 65
C5 (Spiro) - ~ 109
C6 (CH₂) ~ 2.20 ~ 35
C7 (C-CH₃) - ~ 135
C8 (CH) ~ 5.70 ~ 125
C9 (CH₂) ~ 2.10 ~ 28
C10 (CH₂) ~ 1.75 ~ 30

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. youtube.com

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the vinylic proton (H8) and the adjacent methylene protons (H9), as well as correlations among the protons of the saturated part of the cyclohexene ring (H9-H10, H10-H6).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it with its known proton signal from the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. arkat-usa.org

For this compound (molecular formula C₉H₁₄O₂), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (154.21). The fragmentation pattern provides a fingerprint that can help confirm the structure. Predicted fragmentation pathways could include the loss of ethylene (B1197577) oxide or related fragments from the dioxolane ring and retro-Diels-Alder reactions within the cyclohexene moiety.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the elemental composition of the molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For C₉H₁₄O₂, HRMS would be used to confirm the exact mass of 154.0994 Da, providing strong evidence for the assigned molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound.

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Alkene =C-H stretch ~ 3020-3080
Alkane C-H stretch ~ 2850-2960
Alkene C=C stretch ~ 1650-1670

The presence of a C=C stretching band would confirm the alkene group, while strong C-O stretching bands are characteristic of the dioxolane (ketal) ring system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines two powerful techniques: gas chromatography to separate components of a mixture and mass spectrometry to identify each component. ub.edujmchemsci.com This method is ideal for assessing the purity of a sample of this compound.

In a GC-MS analysis, a pure sample would yield a single peak in the gas chromatogram at a specific retention time. The mass spectrometer detector would then record the mass spectrum of the compound as it elutes from the column. This spectrum, showing the molecular ion peak at m/z 154 and its characteristic fragmentation pattern, serves as a confirmatory fingerprint. When analyzing a reaction mixture, GC-MS can be used to separate and identify unreacted starting materials, byproducts, and the desired product, this compound. ub.edu

X-Ray Crystallography for Solid-State Structure Elucidation (if applicable to derivatives)

X-ray crystallography provides definitive, three-dimensional structural information for chemical compounds in their solid state. While crystallographic data for this compound itself is not extensively reported in the literature, analysis of its derivatives offers crucial insights into the conformational and stereochemical attributes of the dioxaspiro[4.5]decane framework. A key example is the structural elucidation of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, a dihydroxylated derivative. nih.gov

The crystal structure of this diol derivative, with the chemical formula C₉H₁₆O₄, was determined to understand the precise spatial arrangement of its atoms. nih.gov This analysis revealed specific conformations for both the dioxolane and cyclohexane (B81311) rings that constitute the spirocyclic system.

Molecular Conformation

The five-membered dioxolane ring (O1/C2/C3/O4/C5) is not planar but adopts a twist conformation. nih.gov In this arrangement, two adjacent carbon atoms, C2 and C3, are displaced on opposite sides of the mean plane formed by the other three atoms (O1, O4, C5). nih.gov The degree of this distortion is quantified by puckering parameters, with atoms C2 and C3 deviating by -0.297 Å and 0.288 Å, respectively. nih.gov

The six-membered cyclohexane ring (C5–C10), which is spiro-fused to the dioxolane ring, exists in a stable chair conformation. nih.gov This is the most common and lowest energy conformation for cyclohexane rings, minimizing both angle and torsional strain. The precise geometry of the chair was also defined by its specific puckering parameters. nih.gov

Substituent Orientation and Intramolecular Interactions

The orientation of the substituents on the cyclohexane ring is a critical feature revealed by the crystal structure. The hydroxyl group at position C8 is in an equatorial orientation, while the hydroxyl group at the methyl-bearing C7 is in an axial position. nih.gov

A significant finding from the crystallographic analysis is the presence of an intramolecular hydrogen bond. The axially oriented hydroxyl group (at C7) acts as a hydrogen bond donor to one of the oxygen atoms (O4) in the dioxolane ring. nih.gov This interaction forms a stable six-membered ring motif, designated as S(6) in graph-set notation. nih.gov The atoms involved in this hydrogen-bonded ring (C5—O4⋯H12—O12—C7) are nearly coplanar. nih.gov In contrast, the equatorial hydroxyl group participates in intermolecular hydrogen bonding, connecting adjacent molecules into a zigzag chain within the crystal lattice. nih.gov

The detailed data obtained from the X-ray analysis provides unambiguous evidence of the relative stereochemistry and preferred conformation of this derivative, which serves as a valuable model for understanding the structural properties of the parent this compound system.

Table 1: Crystallographic and Structural Data for (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol nih.gov

ParameterValue
Compound Name (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol
Chemical Formula C₉H₁₆O₄
Cyclohexane Ring Conformation Chair
Dioxolane Ring Conformation Twist
Dioxolane Puckering (Atom C2) -0.297 Å deviation from mean plane
Dioxolane Puckering (Atom C3) 0.288 Å deviation from mean plane
Intramolecular Hydrogen Bond O12—H12⋯O4
Hydrogen Bond Motif S(6)
Intermolecular Hydrogen Bond Involves equatorial hydroxyl group, forming a C(5) chain motif

Q & A

Q. What are the primary synthetic routes for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step organic reactions. One method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with Grignard reagents (e.g., vinylmagnesium bromide) in dry THF at 0°C, followed by acid-catalyzed cyclization. Optimization includes controlling stoichiometry, reaction temperature, and solvent purity to minimize side products. Post-synthesis purification via column chromatography (hexanes/ethyl acetate) ensures high yields (>70%) .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify spirocyclic protons (δ 1.2–2.8 ppm) and carbonyl groups.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (154.21 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm1^{-1} indicate ketone or ester functionalities .

Q. What are the key applications of this compound in pharmaceutical and materials science research?

  • Pharmaceuticals : Acts as a scaffold for neuroprotective agents (IC50_{50} ~20 µM in MCF-7 breast cancer cells) .
  • Materials Science : Used in polymer synthesis due to its spirocyclic rigidity, enhancing thermal stability in composites .

Advanced Research Questions

Q. How can fluorination reactions of this compound be investigated to improve yield and selectivity?

Fluorination using [SF3_3][SbF6_6] in CH3_3CN with CsF (1:0.4 molar ratio) at –20°C produces 8,8-difluoro derivatives. Challenges include low yields (<50%) and HF byproduct formation. Optimization strategies:

  • Alternative fluorinating agents (e.g., Selectfluor®).
  • Solvent screening (e.g., DMF for polar aprotic conditions).
  • 19^{19}F NMR (–68.1 and –114.5 ppm, 2JFF^2J_{F-F} = 9.1 Hz) monitors regioselectivity .

Q. How should researchers analyze conflicting data in biological activity studies involving this compound?

Discrepancies in IC50_{50} values (e.g., 20 µM vs. 156.3 µM) may arise from:

  • Cell line variability : MCF-7 vs. neuronal cells.
  • Assay conditions : Oxidative stress models (e.g., liver homogenate) vs. direct cytotoxicity.
  • Statistical validation : Replicate experiments (n ≥ 3) and ANOVA to assess significance .

Q. What experimental designs are critical for studying regioselective functionalization of the spirocyclic framework?

  • Catalyst screening : N-Heterocyclic carbene-nickel complexes enable diarylation (e.g., 8-(2-phenyl-1-(p-tolyl)ethyl) derivatives).
  • Substrate scope : Test aryl triflates (e.g., p-tolyl triflate) and alkenes for cross-electrophile coupling.
  • Kinetic profiling : Monitor reaction progress via GC-MS or HPLC to identify intermediates .

Q. How can researchers address low yields in fluorination or cross-coupling reactions?

  • Catalyst optimization : Use air-stable Ni(cod)2_2 with chelating ligands (e.g., L3) to enhance turnover.
  • Temperature gradients : Stepwise heating (40°C → 80°C) to stabilize reactive intermediates.
  • In situ quenching : Trap HF with CaCO3_3 or MgO to prevent side reactions .

Q. What methodologies are used to study binding interactions of this compound with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to enzymes/receptors.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Predict binding modes using spirocyclic conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.